Cas no 941883-23-4 (2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide)
2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- VU0501595-1
- F2828-0560
- AKOS024470820
- 2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- 2-(4-ethylsulfanylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 941883-23-4
- 2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
-
- Inchi: 1S/C17H20N2OS2/c1-2-21-13-9-7-12(8-10-13)11-16(20)19-17-18-14-5-3-4-6-15(14)22-17/h7-10H,2-6,11H2,1H3,(H,18,19,20)
- InChI Key: FPNUWCRZDVGMQN-UHFFFAOYSA-N
- SMILES: S1C(NC(CC2C=CC(=CC=2)SCC)=O)=NC2=C1CCCC2
Computed Properties
- Exact Mass: 332.10170561g/mol
- Monoisotopic Mass: 332.10170561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 95.5Ų
2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2828-0560-2μmol |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2828-0560-5μmol |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2828-0560-10μmol |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2828-0560-20μmol |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2828-0560-1mg |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2828-0560-2mg |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2828-0560-3mg |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2828-0560-4mg |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2828-0560-5mg |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2828-0560-10mg |
2-[4-(ethylsulfanyl)phenyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
941883-23-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Professional Introduction to Compound with CAS No. 941883-23-4 and Product Name: 2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Compound with the CAS number 941883-23-4 and the product name 2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural composition of this molecule, featuring a benzothiazole core and an acetamide functional group, positions it as a candidate for further exploration in drug discovery and development.
The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the ethylsulfanyl group at the phenyl ring introduces a unique electronic and steric profile that can modulate the compound's interactions with biological targets. This modification is particularly intriguing as it may enhance binding affinity or alter pharmacokinetic properties, making it a promising candidate for further optimization.
The acetamide moiety in the molecule contributes to its solubility and bioavailability, which are critical factors in drug design. Additionally, the tetrahydro-1,3-benzothiazol-2-yl substituent adds complexity to the structure, potentially influencing both the compound's reactivity and its interaction with biological receptors. This part of the molecule has been studied for its role in various pharmacological contexts, including its potential as an intermediate in synthesizing more complex drug candidates.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide with greater accuracy. Molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in inflammatory pathways. This aligns with current research trends that focus on developing novel anti-inflammatory agents to treat chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.
In vitro studies have begun to elucidate the mechanism of action for this compound. Preliminary results indicate that it may inhibit the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. Such findings are particularly relevant given the increasing recognition of inflammation as a contributing factor in various diseases beyond traditional inflammatory conditions.
The synthesis of 2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis methods, have been employed to construct the complex core structure efficiently. These methods not only improve the scalability of production but also allow for modifications that can enhance pharmacological properties.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying various functional groups within its structure, researchers can explore new analogs with enhanced efficacy or improved safety profiles. For instance, replacing the ethylsulfanyl group with other sulfur-containing moieties or altering the substitution pattern on the benzothiazole ring could lead to novel compounds with distinct biological activities.
The development of new pharmaceutical agents often involves rigorous testing to evaluate their safety and efficacy. Current research on 2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide includes preclinical studies using cell culture models and animal models to assess its potential therapeutic benefits. These studies aim to provide a comprehensive understanding of how the compound behaves in vivo and to identify any potential side effects or toxicities.
The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like this one. AI algorithms can analyze vast datasets to predict how different molecular structures might behave biologically. This technology has already been instrumental in identifying lead compounds for various therapeutic areas and is expected to play an even greater role in future drug development efforts.
The future prospects for 2-4-(ethylsulfanyl)phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide are bright given its unique structural features and promising preclinical data. Researchers are optimistic about its potential applications in treating inflammatory diseases and may explore its use in other therapeutic areas as well. As more data becomes available from ongoing studies, it is likely that this compound will emerge as a valuable tool in pharmaceutical research.
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